molecular formula C13H15NO6 B13975975 1-(Tert-butyl) 3-methyl 5-nitroisophthalate

1-(Tert-butyl) 3-methyl 5-nitroisophthalate

Cat. No.: B13975975
M. Wt: 281.26 g/mol
InChI Key: BKGNOTVCTCCSCV-UHFFFAOYSA-N
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Description

1-(Tert-butyl) 3-methyl 5-nitroisophthalate is an organic compound with the molecular formula C13H17NO6 It is a derivative of isophthalic acid, characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butyl) 3-methyl 5-nitroisophthalate can be synthesized through the esterification of 5-nitroisophthalic acid with tert-butyl alcohol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl) 3-methyl 5-nitroisophthalate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, alcohols, in the presence of a base or acid catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 1-(Tert-butyl) 3-methyl 5-aminoisophthalate.

    Substitution: Various amides or esters depending on the nucleophile used.

    Hydrolysis: 5-nitroisophthalic acid and tert-butyl alcohol or methanol.

Scientific Research Applications

1-(Tert-butyl) 3-methyl 5-nitroisophthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 3-methyl 5-nitroisophthalate depends on the specific application and the target molecule

    Binding to active sites: The compound may bind to the active site of an enzyme, inhibiting its activity.

    Receptor interaction: It may interact with specific receptors on cell surfaces, modulating cellular responses.

    Chemical modification: The compound may undergo chemical reactions that modify the structure and function of target molecules.

Comparison with Similar Compounds

1-(Tert-butyl) 3-methyl 5-nitroisophthalate can be compared with other similar compounds, such as:

    Dimethyl 5-nitroisophthalate: Lacks the tert-butyl group, leading to different chemical properties and reactivity.

    1-(Tert-butyl) 3-methyl 5-aminoisophthalate:

    1-(Tert-butyl) 3-methyl isophthalate: Lacks the nitro group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate

InChI

InChI=1S/C13H15NO6/c1-13(2,3)20-12(16)9-5-8(11(15)19-4)6-10(7-9)14(17)18/h5-7H,1-4H3

InChI Key

BKGNOTVCTCCSCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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